molecular formula C28H30BrN3O5 B2663261 Methyl 2-({[2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate CAS No. 312746-86-4

Methyl 2-({[2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenyl](phenyl)methyl}amino)acetate

Cat. No.: B2663261
CAS No.: 312746-86-4
M. Wt: 568.468
InChI Key: OQLKPUPGOFWOCX-UHFFFAOYSA-N
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Description

Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate (hereafter referred to as the target compound) is a structurally complex molecule featuring:

  • A methyl acetate backbone.
  • A central amino linkage connected to a diphenylmethyl group.
  • A 5-bromo-2-aminophenyl moiety substituted with a 4-{[(benzyloxy)carbonyl]amino}butanamido group.

Its SMILES notation (COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3) confirms the presence of aromatic rings, ester, and amide functionalities .

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30BrN3O5/c1-36-26(34)18-31-27(21-11-6-3-7-12-21)23-17-22(29)14-15-24(23)32-25(33)13-8-16-30-28(35)37-19-20-9-4-2-5-10-20/h2-7,9-12,14-15,17,27,31H,8,13,16,18-19H2,1H3,(H,30,35)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLKPUPGOFWOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CCCNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate typically involves multiple steps. One common method involves the protection of amino groups with benzyloxycarbonyl (Cbz) groups, followed by coupling reactions to introduce the butanamido and bromophenyl groups. The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate ()

Structural Features :

  • A furanone ring (2(5H)-furanone) substituted with methoxy and chlorine groups.
  • An aminoacetate ester side chain.

Comparison :

Property Target Compound Methyl 2-[(4-chloro-2-methoxy-5-oxo-furan-3-yl)amino]acetate
Core Structure Benzene rings Furanone heterocycle
Substituents Bromine, Cbz-protected butanamido Chlorine, methoxy
Molecular Weight ~483 g/mol (estimated) 217.62 g/mol
Synthesis Likely multi-step coupling reactions Tandem Michael addition-elimination (50.6% yield)
Bioactivity Potential enzyme inhibition Agrochemical/herbicide applications

Key Differences :

  • The furanone-based compound’s smaller size and heterocyclic core may enhance solubility compared to the bulkier aromatic target compound.

Benzyl Carbamate Derivatives ()

Structural Features :

  • Benzyl carbamate (Cbz) groups.
  • Substituted bromophenyl or methylpentanoyl chains.

Comparison :

Property Target Compound Benzyl N-[(2S)-1-[[...]pentan-2-yl]carbamate ()
Protecting Groups Cbz on butanamido Cbz on peptide-like backbones
Substituents Bromophenyl Bromophenyl, methyl groups
Applications Drug intermediates Peptide synthesis, prodrug development

Key Differences :

  • The target compound’s bromophenyl group may confer distinct binding affinities compared to simpler benzyl carbamates.
  • compounds emphasize peptide-like structures, while the target compound integrates a mixed aromatic/alkylamide system.

Methyl 2-({[2-(4-chlorophenoxy)-3-pyridyl]carbonyl}amino)acetate ()

Structural Features :

  • Pyridine ring with 4-chlorophenoxy substitution.
  • Aminoacetate ester backbone.

Comparison :

Property Target Compound Methyl 2-({[2-(4-chlorophenoxy)-3-pyridyl]carbonyl}amino)acetate
Aromatic System Benzene rings Pyridine ring
Substituents Bromine, Cbz-protected butanamido Chlorophenoxy
Electronic Effects Electron-withdrawing Br Electron-withdrawing Cl and pyridine N

Key Differences :

  • Chlorophenoxy groups may enhance photostability compared to bromophenyl systems.

Biological Activity

Methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24BrN3O4\text{C}_{20}\text{H}_{24}\text{Br}\text{N}_{3}\text{O}_{4}

This compound features a benzyloxycarbonyl group, which is known to enhance the lipophilicity and bioavailability of drug candidates.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The detailed synthetic pathway remains proprietary in many studies but generally includes the following steps:

Antiproliferative Effects

Recent studies have demonstrated that methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound showed an IC50 of approximately 5.5 μM against lung cancer cells, indicating potent activity compared to control compounds .

The mechanism underlying its biological activity appears to involve:

  • Inhibition of Key Signaling Pathways : It has been shown to block the activation of ERK1/2 and Akt pathways, which are critical for cell proliferation and survival .
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death.

Study 1: Anticancer Activity

A study evaluated the effect of methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed via microscopy.

Concentration (μM)Cell Viability (%)Apoptotic Cells (%)
01005
18515
56040
103070

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of this compound in a murine model of breast cancer. Treatment with methyl 2-({2-(4-{[(benzyloxy)carbonyl]amino}butanamido)-5-bromophenylmethyl}amino)acetate resulted in significant tumor regression compared to untreated controls.

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